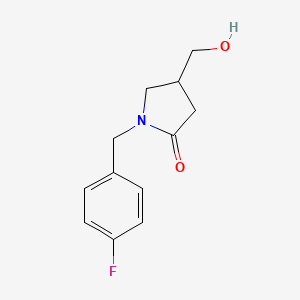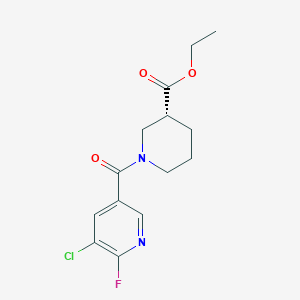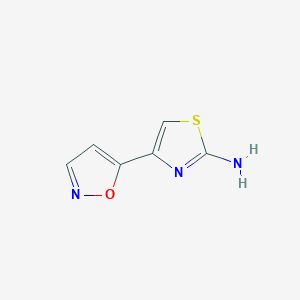![molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4](/img/structure/B2882161.png)
N-Phenyl-2-hexyl[60]fulleropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Field Effect Transistors
N-Phenyl[60]fulleropyrrolidines, including N-Phenyl-2-hexyl[60]fulleropyrrolidine, are reported to enhance the performance of n-channel organic field-effect transistors (OFETs). These materials show high electron charge-carrier mobility and good ambient operational stability, attributed to their well-controlled molecular structures and the introduction of chemical doping (Long et al., 2016).
Organic Photovoltaic Cells
N-Phenyl[60]fulleropyrrolidines are potential alternative acceptor materials to PC61BM in organic photovoltaic (OPV) cells. These derivatives, when used with low-bandgap donor polymers, exhibit high power conversion efficiencies, making them promising candidates for OPV acceptor materials (Karakawa et al., 2014).
Photodynamic Activity
Fulleropyrrolidine derivatives, including those with basic amino groups, demonstrate significant photodynamic activity. This includes their effectiveness in the photodynamic inactivation of Staphylococcus aureus cells, suggesting potential applications in antimicrobial treatments (Agazzi et al., 2015).
Soluble Fulleropyrrolidine Derivatives
Research into novel soluble fulleropyrrolidine derivatives, like C60-fused N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine, has shown that these compounds have specific optical and electrochemical properties, affecting their use in photovoltaic devices (Mi & Hwang, 2013).
Fullerene-Based Ferrocene Dyad and Diferrocene Triad
Studies on fullerene[60]-based compounds, including N-methyl-2-(ferrocenyl)(phenyl) fulleropyrrolidine, have shown that these compounds have unique thermodynamic stability, magnetic properties, and band structures. This knowledge lays the foundation for the future design of functional materials for molecular devices (Wu et al., 2017).
Photovoltaic Performance
Research has been conducted on a variety of fulleropyrrolidine derivatives as electron acceptors in bulk-heterojunction type OPV devices. These studies help understand the effects of molecular structure on photovoltaic performance, with findings indicating that the molecular structure greatly influences device efficiency (Yulan et al., 2015).
Liquid Crystalline Properties
Investigations into ionic fullerene derivatives, like N,N-dimethylfulleropyrrolidinium iodide, have provided insights into the electronic structure, self-assembly, and liquid crystalline properties of these materials. This research is significant for understanding the functionality of alkylated fullerene derivatives (Li et al., 2011).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.
Propriétés
InChI |
InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPMQOHHXXOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)
![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)



amine](/img/structure/B2882086.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)


![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)